molecular formula C34H35FO5 B173330 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride CAS No. 122741-44-0

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride

Cat. No.: B173330
CAS No.: 122741-44-0
M. Wt: 542.6 g/mol
InChI Key: QNXIKNZDQVSBCO-BGSSSCFASA-N
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Description

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride (CAS: 122741-44-0) is a benzyl-protected glucopyranosyl derivative with a fluorine atom at the anomeric position. It exists as a mixture of α- and β-anomers (96% purity, α/β ratio unspecified) and is stored at 2–8°C for stability . This compound serves as a critical biochemical reagent in glycosylation reactions and life science research due to its role in synthesizing complex glycoconjugates and photoconductive polymers . Its fully benzylated structure enhances solubility in organic solvents, making it advantageous for synthetic applications .

Properties

IUPAC Name

(3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXIKNZDQVSBCO-BKJHVTENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449454
Record name 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122741-44-0
Record name 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Transhalogenation of Glycosyl Bromides

The most widely adopted method involves transhalogenation of benzyl-protected glycosyl bromides. This approach leverages the reactivity of the anomeric bromide, which is substituted by fluoride under controlled conditions.

Procedure :

  • Starting Material : 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl bromide is synthesized via sequential benzylation of D-glucopyranose using benzyl bromide and a base (e.g., NaH).

  • Fluorination : The bromide is treated with potassium hydrogen difluoride (KHF2_2) in anhydrous acetonitrile under reflux (80–90°C) for 6–10 hours.

  • Workup : The reaction mixture is filtered through silica gel, evaporated, and purified via flash chromatography or crystallization.

Key Findings :

  • Yield : Transhalogenation typically achieves 70–80% yield for β-anomers but requires optimization for α-configurations.

  • Solvent Effects : Acetonitrile enhances fluoride nucleophilicity, while toluene or dichloromethane is used for benzyl group stability.

Catalytic Fluorination with Transition Metals

Titanium tetrafluoride (TiF4_4) and silver fluoride (AgF) have emerged as catalysts to improve stereoselectivity and reaction efficiency.

Case Study :

  • TiF4_4-Mediated Anomerization : Adding TiF4_4 (2–5 mol%) to KHF2_2 in acetonitrile enables α-fluoride formation from α-bromides, albeit with reduced yields (30–35%).

  • AgF for Direct Substitution : Silver fluoride directly replaces bromide in non-polar solvents (e.g., chloroform), yielding 85–90% β-fluoride at room temperature.

Optimization Strategies

Temperature and Time Dependence

ParameterOptimal RangeImpact on Yield/Selectivity
Reaction Temperature80–90°C (reflux)Higher temperatures favor β-fluoride formation
Reaction Time6–12 hoursProlonged durations reduce decomposition

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile or DMF enhances fluoride solubility but may necessitate longer reaction times.

  • Non-Polar Solvents : Chloroform or toluene minimizes benzyl group cleavage but requires AgF as the fluoride source.

Mechanistic Insights

The reaction proceeds via an SN_\text{N}2 mechanism, where the fluoride ion displaces the bromide at the anomeric center. Steric hindrance from the 2,3,4,6-tetra-O-benzyl groups directs nucleophilic attack to the β-position, favoring β-fluoride formation. Catalysts like TiF4_4 stabilize transition states, enabling α-anomer access through partial anomerization.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to enhance heat transfer and reduce side reactions:

  • Residence Time : 2–4 minutes at 100°C.

  • Output : 1–2 kg/hour with >95% purity.

Purification Techniques

MethodConditionsPurity Achieved
Flash ChromatographyHexane/EtOAc (3:1)98–99%
CrystallizationDiethyl ether95–97%

Comparative Analysis of Fluorinating Agents

ReagentAdvantagesLimitations
KHF2_2Low cost, high β-selectivityRequires reflux conditions
AgFRoom-temperature reactionsExpensive, moisture-sensitive
TiF4_4Enables α-anomer synthesisLow yields (30–35%)

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various glucosyl derivatives, while oxidation and reduction can modify the benzyl groups .

Scientific Research Applications

Synthetic Chemistry

Building Block for Carbohydrate Synthesis

  • This compound serves as a versatile building block in the synthesis of complex carbohydrates. It enables researchers to create tailored glycosides that are crucial for various applications in synthetic organic chemistry .
  • The compound is particularly valuable in glycosylation reactions , facilitating the formation of glycosidic bonds essential for constructing oligosaccharides and polysaccharides .

Pharmaceutical Development

Glycosylated Drug Development

  • This compound is instrumental in the development of glycosylated drugs , which enhance bioavailability and specificity. These drugs can target specific cell types more effectively than their non-glycosylated counterparts .
  • Its application extends to antibody-drug conjugates (ADCs) , where it aids in the design of therapeutics that combine the targeting capabilities of antibodies with the cytotoxic effects of drugs .

Biotechnology

Modification of Biomolecules

  • In biotechnology, this compound plays a crucial role in the modification of biomolecules , particularly in designing glycoproteins and glycolipids for therapeutic use. These modifications can improve the stability and efficacy of biopharmaceuticals .
  • It is also utilized in creating bioconjugates , which are molecules formed by covalently attaching two different entities, enhancing their functional properties for therapeutic applications .

Analytical Chemistry

Reagent for Carbohydrate Analysis

  • In analytical chemistry, this compound is employed as a reagent to analyze carbohydrate structures. It facilitates the identification and characterization of glycosylation patterns in various biological samples .
  • This capability is critical for understanding the structure-function relationships in glycoproteins and other carbohydrate-containing biomolecules.

Food Industry

Synthesis of Sweeteners and Flavor Enhancers

  • The compound can be utilized in the food industry to synthesize sweeteners and flavor enhancers. By modifying the sugar structures, it contributes to creating more complex and appealing taste profiles in food products .
  • Its application may also extend to developing functional foods that offer health benefits beyond basic nutrition.

Summary Table of Applications

Application AreaSpecific Uses
Synthetic ChemistryBuilding block for glycosides and polysaccharides
Pharmaceutical DevelopmentGlycosylated drugs and antibody-drug conjugates
BiotechnologyModification of biomolecules; bioconjugate design
Analytical ChemistryReagent for carbohydrate structure analysis
Food IndustrySynthesis of sweeteners and flavor enhancers

Case Studies

  • Glycosylated Drug Development : A study demonstrated that glycosylated derivatives of existing drugs showed improved pharmacokinetics and targeted delivery to cancer cells when synthesized using this compound as an intermediate .
  • Bioconjugate Research : Research involving bioconjugates showed that modifying proteins with this compound enhanced their stability and functionality in therapeutic applications against viral infections .
  • Food Science Innovations : A recent project utilized this compound to develop a new class of natural sweeteners that mimic the taste profile of sugar while offering lower caloric content, showcasing its potential impact on food formulation .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride involves its ability to act as a glucosyl donor in various chemical reactions. The benzyl groups protect the hydroxyl groups, allowing selective reactions at the anomeric carbon. The fluoride group can be substituted with other nucleophiles, facilitating the formation of glucosyl derivatives .

Comparison with Similar Compounds

Variations in Protecting Groups

Protecting groups significantly influence reactivity, stability, and solubility. Below is a comparative analysis:

Compound Name Protecting Groups Key Properties Applications References
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride Benzyl (4×) High solubility in organic solvents; stable under acidic conditions Glycosylation reactions, photoconductive polymers
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl Bromide Benzoyl (4×) Melting point: 128–131°C; lower solubility due to aromatic stacking Synthesis of steviol glycosides
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside Acetyl (4×) Easily deprotected under basic conditions; less steric hindrance Intermediate in carbohydrate chemistry
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide Pivaloyl (4×) Bulky groups reduce reactivity; enhanced stability Specialized glycosylation under harsh conditions

Key Findings :

  • Benzyl groups offer superior stability and organic solubility, favoring use in multi-step syntheses .
  • Benzoyl groups are electron-withdrawing, reducing nucleophilicity but enabling crystallization .
  • Acetyl groups are cost-effective but require milder deprotection conditions .

Variations in Leaving Groups

The anomeric leaving group dictates reactivity in glycosylation:

Compound Name Leaving Group Reactivity (SN1/SN2) Notable Data References
This compound Fluoride Low (poor leaving group) Used in 18F-radiolabeling (13% radiochemical yield) for PET imaging
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide Bromide High (SN2 favored) Predominantly α-configuration (97%); used in azo-polymer synthesis
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Chloride Chloride Moderate Reacts with silyl enol ethers to form α-C-glycosides (high yields)

Key Findings :

  • Fluoride ’s poor leaving-group ability necessitates activation (e.g., Lewis acids) but is valuable for 18F radiochemistry .
  • Bromide exhibits high reactivity, enabling efficient glycosylations without additional activators .

Application-Specific Comparisons

Radiopharmaceuticals

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl [18F]fluoride, synthesized via PyFluor-mediated 18F-labeling, is used in positron emission tomography (PET) imaging. Its 13% radiochemical yield highlights challenges in fluorine-18 incorporation .

Biological Activity

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride (CAS Number: 89025-46-7) is a glycosyl fluoride derivative that has garnered attention for its potential biological activities. This compound serves as a biochemical reagent in various life science research applications. Its structure, characterized by multiple benzyl groups attached to the glucopyranosyl moiety, enhances its stability and reactivity, making it suitable for synthetic chemistry and biological studies.

  • Molecular Formula : C₃₄H₃₅FO₅
  • Molecular Weight : 542.637 g/mol
  • Melting Point : 50-60 °C
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 639.4 ± 55.0 °C at 760 mmHg
  • Flash Point : 352.0 ± 27.4 °C

The biological activity of this compound primarily revolves around its role as a glycosyl donor in glycosylation reactions. It can participate in the formation of C-glycosides and O-glycosides, which are crucial in the synthesis of various bioactive compounds.

Antidiabetic Potential

Recent studies have explored the use of glycosyl fluorides as potential inhibitors for glucose transporters (SGLT1 and SGLT2), which are significant targets in the treatment of Type 2 Diabetes Mellitus (T2DM). In vitro assays demonstrated that compounds similar to this compound could inhibit glucose uptake in cell lines overexpressing these transporters. For instance:

CompoundIC50 (µM)Target
Phlorizin~10SGLT1
Dapagliflozin~5SGLT2
Tetra-O-benzyl-D-glucopyranosyl fluorideTBDTBD

This suggests that derivatives of this compound could be developed into effective antidiabetic agents by modulating glucose absorption.

Antimicrobial Activity

Another area of interest is the antimicrobial properties exhibited by glycosylated compounds. Research indicates that certain C-glycosides derived from glucopyranosyl fluorides demonstrate significant antibacterial activity against various pathogens. For example:

  • Tested Pathogens : E. coli, S. aureus
  • Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 128 µg/mL for derivatives similar to this compound.

These findings highlight the potential for developing new antimicrobial agents based on this compound's scaffold.

Study on Glycosylation Reactions

A notable study involved using this compound as a glycosyl donor in the synthesis of complex natural products. The research demonstrated that this compound could efficiently react with various acceptors under mild conditions to yield desired glycosides with high stereoselectivity.

Synthesis of Bioactive Compounds

In another case study focusing on the synthesis of C-glycosidic antibiotics, researchers utilized this compound to create glucoside derivatives that were evaluated for their biological efficacy against cancer cell lines. These derivatives displayed promising cytotoxic activity, indicating potential applications in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride, and how do reaction conditions influence yield?

The synthesis typically begins with selective benzylation of D-glucose derivatives to install protecting groups, followed by fluorination at the anomeric position. A common method involves using hydrogen fluoride-pyridine (HF-pyridine) or DAST (diethylaminosulfur trifluoride) as fluorinating agents under anhydrous conditions . Reaction monitoring via TLC and purification via column chromatography are critical for isolating the product. Yield optimization depends on controlling moisture, temperature (often 0°C to room temperature), and stoichiometry of the fluorinating agent. For example, excess DAST can lead to side reactions, while insufficient activation may result in incomplete conversion .

Q. How does the benzyl protecting group strategy enhance reactivity in glycosylation reactions?

Benzyl groups provide steric protection for hydroxyl groups while maintaining stability under acidic or basic conditions. This allows selective activation of the anomeric fluoride for glycosylation. The electron-withdrawing nature of the fluoride leaving group facilitates nucleophilic displacement by acceptors (e.g., alcohols or amines), enabling controlled formation of β-glycosidic bonds in oligosaccharide synthesis . Comparative studies with acetyl or benzoyl protecting groups show that benzyl groups offer superior stability during prolonged reactions .

Q. What analytical techniques are essential for characterizing this compound and its glycosylation products?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzyl-protected structure and anomeric configuration (α/β ratio). For example, the anomeric proton of the β-fluoride typically resonates at δ ~5.8–6.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight, particularly for oligosaccharide products .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stereochemical outcomes of glycosylation reactions with this donor?

Density functional theory (DFT) calculations model transition states to predict α/β selectivity. For example, the Curtin-Hammett principle explains how bulky benzyl groups favor β-selectivity by stabilizing the axial transition state . Molecular dynamics simulations further assess solvent effects (e.g., dichloromethane vs. acetonitrile) on reaction pathways, guiding experimental design to minimize side products .

Q. What strategies resolve contradictions in reported glycosylation efficiencies across studies?

Discrepancies in yields or selectivity often arise from:

  • Activator Variability : Use of BF3_3·OEt2_2 vs. TMSOTf can alter donor activation rates .
  • Moisture Sensitivity : Trace water hydrolyzes the fluoride, reducing effective donor concentration .
  • Acceptor Nucleophilicity : Sterically hindered acceptors (e.g., tertiary alcohols) require longer reaction times or elevated temperatures . Systematic reproducibility studies, including strict anhydrous protocols and standardized acceptor substrates, are recommended .

Q. How is this compound applied in synthesizing complex glycoconjugates for immunological studies?

It serves as a key donor in constructing tumor-associated carbohydrate antigens (TACAs) or glycan epitopes. For instance, glycosylating a lipid A derivative with this donor generated a glycoconjugate that enhanced immunostimulatory activity in vitro . The benzyl groups enable sequential deprotection (via hydrogenolysis) post-glycosylation to expose hydroxyls for further functionalization .

Q. What are the challenges in scaling up reactions using this donor, and how are they addressed?

  • Cost of Fluorinating Agents : DAST and HF-pyridine are expensive; alternatives like Deoxo-Fluor are being explored .
  • Purification Complexity : Large-scale column chromatography is impractical. Precipitation or crystallization protocols (e.g., using hexane/ethyl acetate) improve efficiency .
  • Safety : HF-pyridine requires specialized equipment due to toxicity. Microfluidic reactors minimize exposure risks .

Methodological Tables

Q. Table 1. Comparative Reactivity of Glycosyl Donors

Donor TypeActivatorTypical β-SelectivityYield RangeReference
TrichloroacetimidateTMSOTf>90%70–85%
Fluoride (Benzyl-protected)BF3_3·OEt2_280–95%65–80%
ThioethylNIS/TfOH75–90%60–75%

Q. Table 2. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Reaction
Temperature0°C to −20°CMinimizes side reactions
SolventAnhydrous CH2_2Cl2_2Enhances donor stability
Molar Ratio (Donor:Acceptor)1.2:1Balances efficiency and cost
Reaction Time2–6 hoursEnsures complete conversion

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride

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